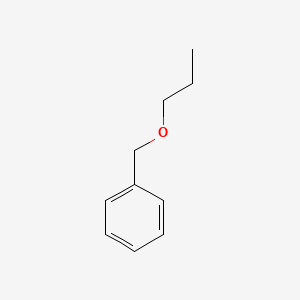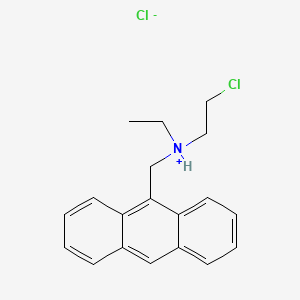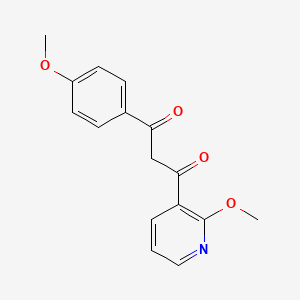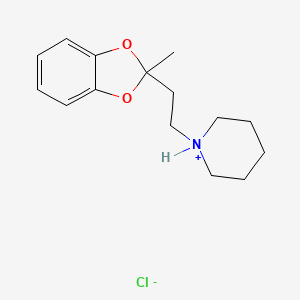
Diepoxydihydromyrcene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diepoxydihydromyrcene is a chemical compound characterized by the presence of two epoxy groups within its molecular structure. This compound is derived from dihydromyrcene, a monoterpene commonly found in essential oils. The presence of epoxy groups in this compound enhances its reactivity and potential biological activity, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: Diepoxydihydromyrcene can be synthesized through the epoxidation of dihydromyrcene. The process typically involves the use of peracids, such as meta-chloroperoxybenzoic acid, in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the selective formation of the diepoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts, such as titanium silicalite, can enhance the efficiency of the epoxidation process. The product is then purified through distillation or chromatography to obtain high-purity this compound.
化学反应分析
Types of Reactions: Diepoxydihydromyrcene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dihydroxy derivatives.
Reduction: Reduction reactions can convert the epoxy groups into hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the epoxy sites, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy groups under mild conditions.
Major Products Formed:
Dihydroxy derivatives: Formed through oxidation.
Hydroxyl-substituted derivatives: Formed through reduction.
Substituted derivatives: Formed through nucleophilic substitution.
科学研究应用
Diepoxydihydromyrcene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: this compound derivatives have potential therapeutic applications due to their biological activity.
Industry: It is used in the production of polymers, resins, and other materials with enhanced properties.
作用机制
The mechanism of action of diepoxydihydromyrcene involves the reactivity of its epoxy groups. These groups can interact with various molecular targets, including enzymes and nucleophiles, leading to the formation of covalent bonds. The compound’s biological activity is attributed to its ability to modify proteins and other biomolecules, thereby affecting cellular processes and pathways.
相似化合物的比较
Epoxydihydromyrcene: Contains a single epoxy group and exhibits similar reactivity but with lower biological activity.
Dihydromyrcene: The parent compound without epoxy groups, less reactive but widely used in the fragrance industry.
Diepoxycarene: Another diepoxide with a different carbon skeleton, used in similar applications.
Uniqueness: Diepoxydihydromyrcene’s uniqueness lies in its dual epoxy groups, which confer higher reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
63869-17-0 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-[3-(oxiran-2-yl)but-3-enyl]oxirane |
InChI |
InChI=1S/C10H16O2/c1-7(8-6-11-8)4-5-9-10(2,3)12-9/h8-9H,1,4-6H2,2-3H3 |
InChI 键 |
AMZXMTLDFZJYKQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(O1)CCC(=C)C2CO2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


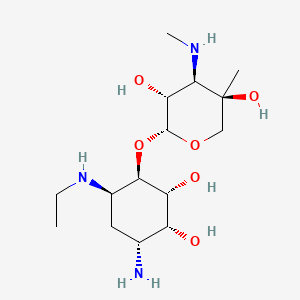

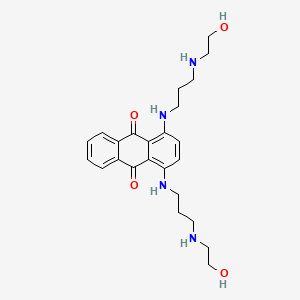
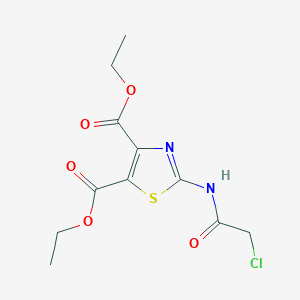
![[(5-Chlorofuran-2-yl)methylidene]propanedinitrile](/img/structure/B13780575.png)
